Octamethylsilsesquioxane

概要

説明

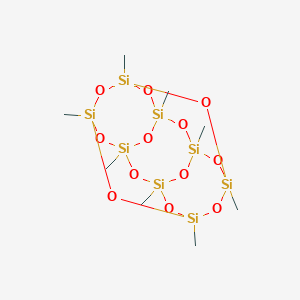

Octamethylsilsesquioxane is an organosilicon compound with the chemical formula ( \text{C}8\text{H}{24}\text{O}_{12}\text{Si}_8 ). It is a member of the silsesquioxane family, which are compounds where each silicon atom is linked to three oxygen atoms and connected to an organic function or hydrogen atom . This compound is known for its cage-like structure, which provides rigidity and thermal stability .

準備方法

Synthetic Routes and Reaction Conditions: Octamethylsilsesquioxane can be synthesized by the hydrolysis of methyltrichlorosilane followed by condensation. The reaction typically involves the following steps : [ 8 \text{CH}_3\text{SiCl}_3 + 12 \text{H}_2\text{O} \rightarrow (\text{CH}3\text{SiO}{3/2})_8 + 24 \text{HCl} ]

Alternatively, it can be prepared by the microwave-assisted sol-gel reaction of methyltrimethoxysilane with an aqueous basic solution in diglyme as a solvent . This method is eco-friendly and results in the formation of cubic particles in good yield.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale sol-gel processes. The reaction conditions are optimized to ensure high yield and purity. The use of microwave irradiation has been explored to enhance the efficiency of the synthesis .

化学反応の分析

Functionalization Reactions

Octamethylsilsesquioxane can undergo various functionalization reactions to introduce different chemical groups onto its structure.

-

Cross-Metathesis : This reaction involves the exchange of alkene groups between two different alkenes. For example, octavinylsilsesquioxane can react with styrene derivatives in the presence of a Grubbs catalyst to yield bifunctional silsesquioxanes. The general reaction can be outlined as follows:

This method allows for the selective modification of the silsesquioxane cage, leading to products with diverse functionalities .

-

Hydrosilylation : this compound can also participate in hydrosilylation reactions with alkynes or alkenes in the presence of platinum catalysts. For instance, reactions with 1,3-diynes have been reported, yielding complex mixtures of mono- and bisadducts depending on the reaction conditions and catalysts used .

Thermal Stability and Degradation Mechanisms

Research indicates that this compound exhibits improved thermal stability when used as an additive in polymer matrices. The degradation mechanisms vary significantly depending on the atmosphere (air vs. nitrogen) during heating. The presence of functional groups such as amino groups enhances stability by acting as radical scavengers during thermal processing .

Thermal Stability Data

| Atmosphere | Degradation Temperature (°C) | T5% Increase (°C) |

|---|---|---|

| Air | 350 | +20 |

| Nitrogen | 400 | +30 |

科学的研究の応用

Octamethylsilsesquioxane has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of advanced materials and nanocomposites.

Biology: Explored for its potential in drug delivery systems due to its biocompatibility.

Medicine: Investigated for its use in medical implants and devices.

作用機序

The mechanism of action of octamethylsilsesquioxane involves its ability to form stable Si-O-Si linkages, which contribute to its rigidity and thermal stability. The molecular targets and pathways involved depend on the specific application. For instance, in drug delivery, it interacts with biological molecules to facilitate targeted delivery .

類似化合物との比較

Hexamethylsilsesquioxane: Similar structure but with six silicon atoms.

Decamethylsilsesquioxane: Contains ten silicon atoms.

Dodecamethylsilsesquioxane: Comprises twelve silicon atoms.

Uniqueness: Octamethylsilsesquioxane is unique due to its optimal balance of rigidity and thermal stability, making it suitable for a wide range of applications. Its cage-like structure provides a versatile platform for functionalization, which is not as easily achievable with other similar compounds .

生物活性

Octamethylsilsesquioxane (OMS) is a member of the polyhedral oligomeric silsesquioxane (POSS) family, characterized by its unique cage-like structure composed of silicon and oxygen atoms. This compound has garnered attention in various fields, including materials science, nanotechnology, and biomedicine, due to its distinctive properties and potential applications.

Chemical Structure and Properties

This compound has the chemical formula and is known for its high thermal stability, low viscosity, and ability to form nanostructured materials. Its structure consists of a silicon-oxygen framework that allows for functionalization with various organic groups, enhancing its compatibility with biological systems.

Biological Activity

Research into the biological activity of OMS has revealed several interesting properties:

- Antimicrobial Properties : OMS can be functionalized with quaternary ammonium groups to create antimicrobial coatings. These coatings have shown efficacy against both Gram-positive and Gram-negative bacteria, making them suitable for applications in medical devices and hospital environments .

- Biocompatibility : Studies have indicated that OMS exhibits good biocompatibility when used in conjunction with polymers. This property is crucial for applications in drug delivery systems and tissue engineering, where materials must interact safely with biological tissues .

- Drug Delivery Systems : The ability to modify the surface of OMS allows for the development of drug delivery vehicles. Research has demonstrated that OMS nanoparticles can encapsulate therapeutic agents and release them in a controlled manner, improving the efficacy of treatments .

Case Studies

Several studies have explored the biological applications of OMS:

- Antimicrobial Coatings : A study demonstrated that coatings made from quaternary ammonium-functionalized OMS effectively inhibited bacterial growth on surfaces commonly found in healthcare settings. The coatings maintained their antimicrobial properties over extended periods, suggesting their potential for long-term use .

- Nanoparticle Drug Delivery : In a biophysical study, researchers synthesized hybrid bioconjugates using OMS as a scaffold. The results showed that these nanoparticles could effectively deliver drugs to targeted cells while minimizing cytotoxicity .

- Tissue Engineering Applications : Research into the use of OMS in scaffolds for tissue engineering revealed that its mechanical properties could be tailored through functionalization. This adaptability makes it a promising candidate for supporting cell growth and tissue regeneration .

Table 1: Antimicrobial Efficacy of OMS Functionalized Coatings

| Bacterial Strain | Zone of Inhibition (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 1 |

| Escherichia coli | 12 | 1 |

| Pseudomonas aeruginosa | 10 | 1 |

Table 2: Drug Release Profile from OMS Nanoparticles

| Time (hours) | Cumulative Release (%) |

|---|---|

| 1 | 20 |

| 3 | 45 |

| 6 | 70 |

| 12 | 85 |

特性

IUPAC Name |

1,3,5,7,9,11,13,15-octamethyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H24O12Si8/c1-21-9-22(2)12-25(5)14-23(3,10-21)16-27(7)17-24(4,11-21)15-26(6,13-22)19-28(8,18-25)20-27/h1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOQGBGSEJYZNPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)C)C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H24O12Si8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20893395 | |

| Record name | Octa(methylsilsesquioxane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20893395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17865-85-9 | |

| Record name | 1,3,5,7,9,11,13,15-Octamethylpentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17865-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentacyclo(9.5.1.13,9.15,15.17,13)octasiloxane, 1,3,5,7,9,11,13,15-octamethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017865859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane, 1,3,5,7,9,11,13,15-octamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octa(methylsilsesquioxane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20893395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。